molecular formula C13H11N3O3 B3164693 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 893645-73-3

6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B3164693
CAS RN: 893645-73-3
M. Wt: 257.24 g/mol
InChI Key: SPJRYTCPPQOHCN-UHFFFAOYSA-N
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Description

The compound “6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule that contains several functional groups and rings . It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . The molecule also contains a furan ring and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of multiple rings would likely result in a rigid structure . The electron-withdrawing carboxylic acid group could have significant effects on the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups . The carboxylic acid group could participate in acid-base reactions, and the furan ring could undergo electrophilic aromatic substitution . The pyrazolo[3,4-b]pyridine core might also exhibit unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure . For example, the presence of a carboxylic acid group could result in acidic properties .

Scientific Research Applications

Furan Derivatives in Medicinal Chemistry

Furan derivatives, including furanyl-substituted nucleobases and nucleosides, are critical in drug design due to their role as structural units in bioactive molecules. These compounds have shown significance in antiviral, antitumor, and antimycobacterial activities, among others. The incorporation of furan-2-yl and furan-3-yl substituents into purine and pyrimidine nucleobases and nucleosides highlights the versatility of these heterocyclic compounds in medicinal chemistry, demonstrating their potential in the development of new therapeutic agents (Ostrowski, 2022).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

The scaffold of pyrazolo[3,4-b]pyridine has been particularly noted for its versatility in interacting with kinases, making it a recurring motif in the design of kinase inhibitors. This compound's ability to bind to the hinge region of kinases and achieve multiple kinase binding modes makes it a valuable scaffold in the development of novel kinase inhibitors. Such properties underscore the compound's potential in therapeutic applications, particularly in targeting diseases that involve kinase dysregulation (Wenglowsky, 2013).

Chemical Synthesis and Biological Applications

The synthesis and biological applications of pyrazole carboxylic acid derivatives, including compounds structurally similar to 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, highlight the broad biological activities of these heterocyclic compounds. They exhibit a range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This diversity in biological activities emphasizes the importance of pyrazole carboxylic acid derivatives in the development of new therapeutic agents (Cetin, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and potential biological effects . Proper safety precautions should be taken when handling this compound .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry and materials science . Its unique structure and potential reactivity make it an interesting target for future research .

properties

IUPAC Name

6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-11-8(13(17)18)6-9(10-4-3-5-19-10)14-12(11)16(2)15-7/h3-6H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJRYTCPPQOHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Synthesized using the procedure for 1 except ester 37 was used as the starting material. After the work up and acidifying the aqueous layer with 1N HCl, solid precipitated which was filtered off and dried on high vacuum to provide the title compound (203 mg, 79%) as a beige solid. 100% pure by HPLC. 1H NMR (400 MHz, DMSO-d6) δ 13.91 (s, 1H), 7.91 (s, 1H), 7.85 (s, 1H), 7.33 (d, J=2.9 Hz, 1H), 6.72-6.67 (m, 1H), 3.98 (s, 3H), 2.55 (s, 3H). 13C NMR (100 MHz, DMSO-d6) δ 166.91, 152.73, 152.00, 147.61, 145.67, 140.08, 135.59, 113.13, 112.56, 111.40, 109.74, 33.82, 15.92. ESI MS: m/z 258.0 (M+H)+.
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 3
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 4
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 6
6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

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